N',N'-dimethyl-N-[2-(3-nitrophenoxy)ethyl]ethane-1,2-diamine;hydrochloride
Overview
Description
N,N-dimethyl-N’-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride is an organic compound that features a nitro group attached to a phenoxyethyl moiety, which is further linked to a diamine structure
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 3-nitrophenol. This is achieved by reacting phenol with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Etherification: The 3-nitrophenol is then reacted with ethylene oxide to form 2-(3-nitrophenoxy)ethanol.
Amidation: The 2-(3-nitrophenoxy)ethanol is subsequently reacted with N,N-dimethylethylenediamine under basic conditions to yield the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-aminophenoxyethyl derivative.
Substitution: Various substituted phenoxyethyl derivatives.
Hydrolysis: 2-(3-nitrophenoxy)ethanol and N,N-dimethylethylenediamine.
Scientific Research Applications
N,N-dimethyl-N’-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-nitrobenzamide: Similar structure but lacks the ethylenediamine moiety.
N,N-dimethyl-N’-[2-(2-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride: Similar structure with a different position of the nitro group on the phenoxy ring.
N,N-dimethyl-N’-[2-(4-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride: Similar structure with the nitro group in the para position.
Uniqueness
N,N-dimethyl-N’-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(3-nitrophenoxy)ethyl]ethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.ClH/c1-14(2)8-6-13-7-9-18-12-5-3-4-11(10-12)15(16)17;/h3-5,10,13H,6-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXYOMDFHKQBMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=CC(=C1)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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